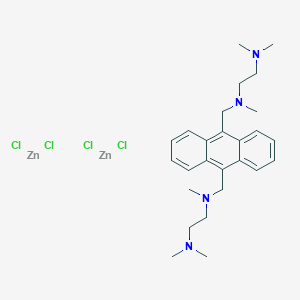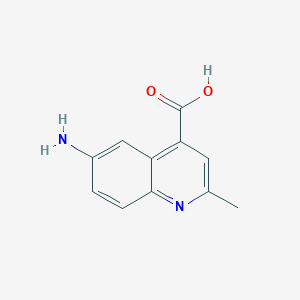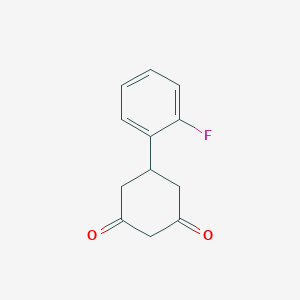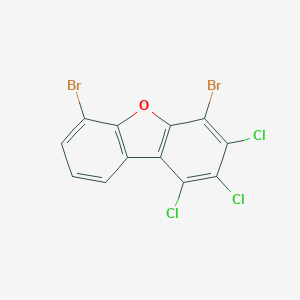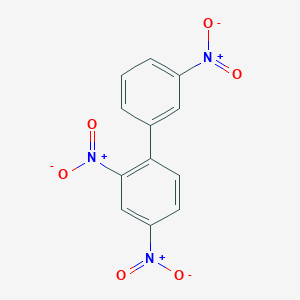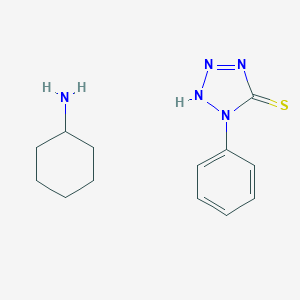![molecular formula C9H9ClO2S B012005 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one CAS No. 102645-96-5](/img/structure/B12005.png)
2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one, also known as CHME, is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one also inhibits the activity of certain receptors such as TRPV1, which is involved in pain perception.
生化和生理效应
The biochemical and physiological effects of 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one have been extensively studied. It has been shown to reduce inflammation, pain, and fever in animal models. 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. Additionally, 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has been shown to have a low toxicity profile, making it a promising candidate for drug development.
实验室实验的优点和局限性
2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. Additionally, 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has a low toxicity profile, making it safe for use in animal studies. However, 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has a short half-life, which may limit its effectiveness in certain applications.
未来方向
There are several future directions for research on 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one. One area of interest is the development of 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one and its potential therapeutic targets. Finally, the optimization of the synthesis method for 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one may lead to improved yields and purity, making it a more attractive candidate for drug development.
合成方法
The synthesis of 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one involves several steps, including the reaction of 2-hydroxy-4-(methylsulfanyl)phenylacetic acid with thionyl chloride to produce 2-chloro-4-(methylsulfanyl)phenylacetyl chloride. This intermediate product is then reacted with ethyl acetate in the presence of a base to yield 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one. The synthesis of 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has been optimized for high yield and purity through various modifications of the reaction conditions.
科学研究应用
2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has been extensively studied for its potential pharmaceutical applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has also been investigated as a potential treatment for various diseases such as cancer, diabetes, and Alzheimer's disease. Its ability to inhibit the activity of certain enzymes and receptors in the body has made it a promising candidate for drug development.
属性
CAS 编号 |
102645-96-5 |
|---|---|
产品名称 |
2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one |
分子式 |
C9H9ClO2S |
分子量 |
216.68 g/mol |
IUPAC 名称 |
2-chloro-1-(2-hydroxy-4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO2S/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4,11H,5H2,1H3 |
InChI 键 |
AHSILBUTLIOZFM-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=C(C=C1)C(=O)CCl)O |
规范 SMILES |
CSC1=CC(=C(C=C1)C(=O)CCl)O |
同义词 |
Ethanone, 2-chloro-1-[2-hydroxy-4-(methylthio)phenyl]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



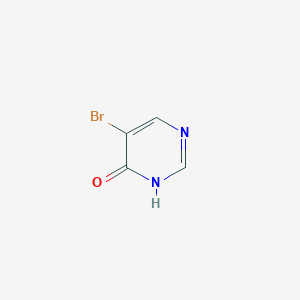

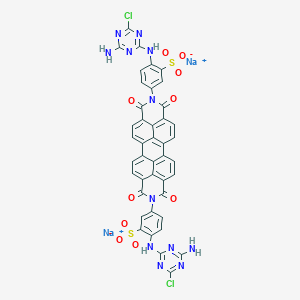
![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
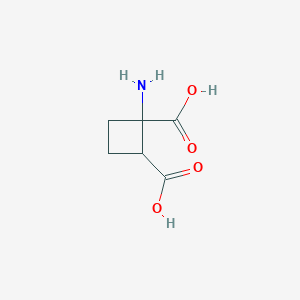
![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)
